Emeramide
Overview
Description
Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide, is a lipophilic compound that can cross the blood-brain barrier. It is primarily recognized for its role as a metal chelator and antioxidant. This compound is being developed by EmeraMed Limited for its potential therapeutic applications, particularly in the treatment of heavy metal toxicity, such as mercury poisoning .
Mechanism of Action
Target of Action
Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI), is primarily targeted towards heavy metals . It is a lipid-soluble thiol-redox antioxidant and heavy metal chelator . Its primary role is to bind to heavy metals, such as mercury, and form a safer compound that can be more easily eliminated from the body .
Mode of Action
This compound operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .
Biochemical Pathways
It is known that this compound has the ability to penetrate cell membranes and cross the blood-brain barrier . It chelates heavy metals in a complex that eliminates the availability of these metals and essentially eliminates toxic effects . The antioxidant properties of this compound could also reduce the toxicity levels of hydroxyl free radicals immediately, upon entering cells suffering from oxidative stress .
Pharmacokinetics
It is known that this compound is lipophilic (fat-soluble), which allows it to pass through cell membranes and the blood-brain barrier . This property likely impacts its bioavailability and distribution within the body.
Result of Action
This compound’s action results in the reduction of heavy metal toxicity. By binding to and neutralizing heavy metals, this compound reduces the damage caused by free radicals, a common concern in heavy metal toxicity . This can lead to a decrease in oxidative stress and cellular damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of heavy metals in the environment would increase the need for and efficacy of this compound. Furthermore, because this compound is lipophilic, its action may be influenced by the lipid composition of different tissues within the body .
Biochemical Analysis
Biochemical Properties
Emeramide operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .
Cellular Effects
This compound has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . It has the ability to penetrate cell membranes and cross the blood-brain barrier and chelate Hg2+ in a complex that eliminates the availability of Hg2+ and essentially eliminates toxic effects .
Molecular Mechanism
It is known that this compound operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
This compound has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . The available long-term safety data is limited .
Dosage Effects in Animal Models
This compound has shown efficacy in decreasing iron burden in a mouse model of primary iron overload . Previous in vivo test on rats also indicated its low toxicity .
Transport and Distribution
This compound is a lipophilic compound, which allows it to cross the blood-brain barrier .
Subcellular Localization
Due to its lipophilic nature, it is expected to be able to penetrate cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emeramide involves the reaction of isophthaloyl chloride with 2-mercaptoethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation of the thiol groups. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent quality and yield. The final product is subjected to rigorous purification processes, such as recrystallization and chromatography, to meet pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Emeramide undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol groups.
Reduction: Dithiothreitol or other thiol-containing reducing agents are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Emeramide has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions and to develop new metal chelators.
Biology: Investigated for its role in protecting cells from oxidative stress and metal-induced toxicity.
Medicine: Explored as a potential treatment for heavy metal poisoning, particularly mercury toxicity. It is also being studied for its neuroprotective effects in neurodegenerative diseases.
Industry: Used in the development of antioxidant formulations and metal chelation therapies
Comparison with Similar Compounds
Emeramide is often compared with other metal chelators such as dimercaptopropane sulfonate (DMPS) and dimercaptosuccinic acid (DMSA). While DMPS and DMSA are hydrophilic and primarily act in the bloodstream and extracellular spaces, this compound’s lipophilicity allows it to penetrate cell membranes and target intracellular metal deposits. This unique property makes this compound particularly effective in treating metal toxicity within the brain .
Similar Compounds
- Dimercaptopropane sulfonate (DMPS)
- Dimercaptosuccinic acid (DMSA)
- Deferiprone
- Deferoxamine
This compound’s ability to neutralize heavy metals and reduce oxidative stress sets it apart from these traditional chelators, offering a potentially safer and more effective treatment option for heavy metal toxicity.
Biological Activity
Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a novel metal chelator that has garnered attention for its potential therapeutic applications, particularly in the context of mercury toxicity and iron overload disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is designed to bind heavy metals such as mercury and iron, facilitating their excretion from the body. Its structure allows it to interact with metal ions effectively, which is crucial for its function as a chelator. The compound has shown promise in preclinical studies for treating conditions caused by metal toxicity.
This compound operates through a mechanism that involves:
- Metal Binding : The amide and thiol groups in this compound facilitate strong interactions with metal ions, forming stable complexes.
- Excretion Enhancement : By binding to toxic metals, this compound enhances their solubility and promotes renal excretion.
- Antioxidant Properties : Preliminary studies suggest that this compound may also exhibit antioxidant effects, reducing oxidative stress associated with metal toxicity.
Case Studies and Clinical Trials
- Mercury Toxicity Treatment :
-
Iron Overload Disorders :
- Research conducted on sickle cell disease mouse models indicated that while this compound did not significantly reduce overall iron levels compared to standard treatments like deferasirox, it effectively decreased oxidative stress markers in the liver and kidneys . This suggests that even if metal levels remain unchanged, the chelation process may mitigate damage from excess iron.
Table 1: Comparative Efficacy of this compound vs. Standard Chelators
Parameter | This compound (NBMI) | Deferasirox (DFX) | Desferal (DF) |
---|---|---|---|
Iron Reduction (mg/kg) | Limited | Significant | Moderate |
Oxidative Stress Reduction | High | Moderate | Low |
Toxicity Profile | Low | Moderate | High |
Table 2: Pharmacokinetics of this compound
Study Type | Findings |
---|---|
Oral Bioavailability | Low toxicity observed in rats at various doses |
Tissue Distribution | Predominantly retained in liver and kidneys |
Metabolite Identification | Identified via LC-MS/MS; metabolites showed lower toxicity |
Properties
IUPAC Name |
1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBAVRYDAKVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610932 | |
Record name | Emeramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351994-94-0 | |
Record name | N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351994-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emeramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emeramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12192 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emeramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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